molecular formula C9H16ClNO B13299814 N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

Cat. No.: B13299814
M. Wt: 189.68 g/mol
InChI Key: SDWSCKNJTUHQGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride can be synthesized through the reaction of N-methylcyclohexylamine with phosgene (carbonyl dichloride). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition . The general reaction is as follows:

N-methylcyclohexylamine+PhosgeneN-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl\text{N-methylcyclohexylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-methylcyclohexylamine+Phosgene→N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxic nature. The product is typically purified through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carbamates: Formed through reactions with alcohols

    Ureas: Formed through reactions with amines

    N-methyl-N-(4-methylcyclohexyl)carbamic acid: Formed through hydrolysis

Scientific Research Applications

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of carbamates and ureas. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, resulting in the substitution of the chloride group . This reactivity is exploited in various synthetic applications to form stable carbamate and urea derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride is unique due to the presence of both a methyl group and a cyclohexyl ring, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

N-methyl-N-(4-methylcyclohexyl)carbamoyl chloride

InChI

InChI=1S/C9H16ClNO/c1-7-3-5-8(6-4-7)11(2)9(10)12/h7-8H,3-6H2,1-2H3

InChI Key

SDWSCKNJTUHQGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)Cl

Origin of Product

United States

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